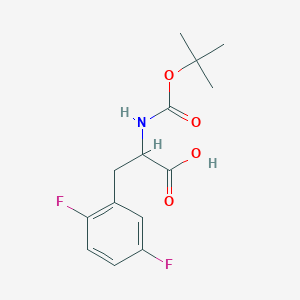
2-((tert-ブトキシカルボニル)アミノ)-3-(2,5-ジフルオロフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
科学的研究の応用
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the propanoic acid moiety.
Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl halide, which can be coupled to the protected amino acid using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
作用機序
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-2-(2,5-difluorophenyl)acetic acid
- 4-((Tert-butoxycarbonyl)amino)-2,5-difluorophenyl)boronic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the difluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
生物活性
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid, also known as N-Boc-3,5-difluoro-L-phenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug development and protein engineering. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance.
- Molecular Formula : C14H17F2NO4
- Molecular Weight : 301.29 g/mol
- CAS Number : 205445-52-9
- Appearance : White to off-white powder
- Purity : >96% .
The compound acts primarily as an amino acid derivative, which can be incorporated into peptides and proteins. Its structural modifications, particularly the tert-butoxycarbonyl (Boc) group, enhance its stability and solubility, making it a suitable candidate for various biological applications.
Biological Activity
- Protein Synthesis :
- Enzyme Inhibition :
- Antitumor Activity :
Table 1: Summary of Biological Studies
Research Applications
The unique properties of 2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid make it a valuable tool in:
- Drug Design : Its ability to modify protein structure opens avenues for developing novel therapeutics.
- Biotechnology : Utilized in the synthesis of modified peptides for research and therapeutic purposes.
- Chemical Biology : Investigated for its role in studying protein interactions and functions.
特性
IUPAC Name |
3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZJZJRRBKIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














